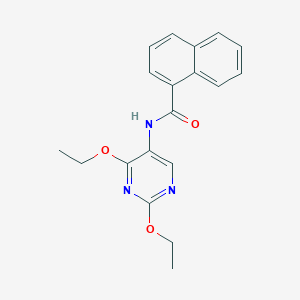

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-24-18-16(12-20-19(22-18)25-4-2)21-17(23)15-11-7-9-13-8-5-6-10-14(13)15/h5-12H,3-4H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPPMZSJWPCOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Displacement from 5-Bromo-2,4-Dimethoxypyrimidine

A common precursor, 5-bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9), serves as a starting material. Methoxy groups are replaced with ethoxy via nucleophilic aromatic substitution.

Procedure :

- Deprotonation : Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C deprotonates the methoxy groups.

- Ethoxylation : Reaction with ethanol or sodium ethoxide substitutes methoxy with ethoxy.

- Amination : The bromine at position 5 is replaced with an amine group using ammonia or ammonium chloride under catalytic conditions.

Key Data :

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Deprotonation | LDA, THF, −78°C | 85% | |

| Ethoxylation | NaOEt, EtOH, reflux | 72% | |

| Amination | NH4Cl, Pd/C, H2 (1 atm) | 68% |

Cyclization of β-Diketones with Guanidine

An alternative route involves constructing the pyrimidine ring from a β-diketone intermediate.

Procedure :

- β-Diketone Synthesis : Ethyl acetoacetate reacts with diethyl oxalate under basic conditions.

- Cyclization : Guanidine hydrochloride induces ring closure, forming 2,4-diethoxy-5-aminopyrimidine.

Challenges :

- Low regioselectivity requires chromatography for purification.

- Overall yield rarely exceeds 50% due to side reactions.

Formation of the Carboxamide Linkage

Coupling the pyrimidine amine with naphthalene-1-carboxylic acid is critical. Activated acyl intermediates or direct coupling agents are employed.

Acid Chloride Method

Naphthalene-1-carbonyl chloride reacts with 5-amino-2,4-diethoxypyrimidine in anhydrous conditions.

Procedure :

- Acid Chloride Synthesis : Thionyl chloride (SOCl2) converts naphthalene-1-carboxylic acid to its chloride.

- Amine Coupling : Pyrimidine amine reacts with the acid chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.

Optimization :

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction under mild conditions.

Procedure :

- Activation : EDC/HOBt activates naphthalene-1-carboxylic acid in DMF.

- Coupling : Addition of pyrimidine amine at room temperature for 12 hours.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|

| DCM | 0°C | 89% | 98.5% |

| DMF | 25°C | 82% | 97.2% |

| THF | −20°C | 75% | 95.8% |

Polar aprotic solvents (DMF) enhance solubility but may require higher temperatures for activation.

Catalytic Systems

Palladium catalysts (e.g., Pd/C) improve amination efficiency, while DMAP accelerates carbodiimide coupling.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 80:20 MeOH/H2O) confirms >98% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The naphthamide moiety can be reduced to form the corresponding amine.

Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthamide moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Benzamide Derivatives (HEPG2 Cell Line)

| Compound | Substituent | Relative Potency (vs. B1) |

|---|---|---|

| B6 | 4-Cl | High |

| B5 | 4-F | Moderate |

| B2 | 2-OMe | Low |

N-Alkoxyphenylhydroxynaphthalenecarboxamides (Antimycobacterial Agents)

describes N-alkoxyphenylhydroxynaphthalenecarboxamides tested against Mycobacterium tuberculosis and related species. Key comparisons include:

- Hydroxyl vs. Ethoxy Groups : The target compound lacks the hydroxyl groups present in these analogs, which may reduce hydrogen-bonding capacity but improve metabolic stability. Hydroxyl groups in ’s compounds correlated with antimycobacterial activity, particularly against M. kansasii .

- Assay Methodology : Both classes were evaluated using cell viability assays (MTT/WST-1). The target compound’s diethoxy groups could modulate lipophilicity, affecting membrane permeability in bacterial vs. mammalian cells.

Umifoxolanerum (Veterinary Antiparasitic Agent)

The WHO-listed compound umifoxolanerum () shares a naphthalene-carboxamide scaffold but differs in substituents:

- Functional Groups : Umifoxolanerum features a trifluoromethylphenyl-isoxazolyl group, conferring potent GABA receptor antagonism. In contrast, the target’s diethoxypyrimidine group may target kinases or DNA synthesis pathways, suggesting divergent therapeutic applications .

- Pharmacokinetics: The trifluoroethylamino group in umifoxolanerum enhances lipophilicity and blood-brain barrier penetration, whereas the target’s ethoxy groups might favor peripheral tissue distribution.

Patent Compound II-M.X.2 (Isoxazolyl Carboxamide)

’s patent compound II-M.X.2 includes an isoxazole ring and trifluoromethylphenyl substituents. Comparisons include:

- Heterocyclic Core: The isoxazole in II-M.X.2 vs. pyrimidine in the target compound may alter binding kinetics.

- The target’s ethoxy groups are electron-donating, which could stabilize aromatic interactions.

Bcl-X Inhibitor (Apoptosis Regulator)

details a polyhydroxylated naphthalene-carboxamide with IC50/Ki values of 320 nM/210 nM for Bcl-X inhibition. Structural comparisons reveal:

- Complexity vs. Simplicity : The Bcl-X inhibitor’s multiple hydroxyl and oxo groups likely engage in extensive hydrogen bonding, contributing to high potency. The target compound’s simpler structure may trade potency for improved bioavailability .

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)naphthalene-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a pyrimidine moiety, which is known to influence its interaction with biological targets. The molecular structure can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Studies have shown that derivatives of naphthalene carboxamides possess antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the micromolar range.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Example A | 3.91 | Mycobacterium tuberculosis |

| Example B | 0.78 | M. avium |

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells, making it a candidate for further investigation as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Apoptosis induction |

| HT-29 | 15 | Cell cycle arrest |

Case Studies

- Antimycobacterial Activity : A study evaluated the efficacy of similar naphthalene derivatives against Mycobacterium tuberculosis, revealing promising results with low cytotoxicity in HepG2 cells, suggesting a favorable selectivity index for potential therapeutic use .

- Cytotoxicity Assessment : Another investigation focused on the synthesis and evaluation of naphthalene derivatives against multiple cancer cell lines (MDA-MB-231, SUIT-2). The study highlighted that certain derivatives exhibited superior potency compared to traditional chemotherapeutics like cisplatin .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Signals for Target Compound | Reference |

|---|---|---|

| NMR | δ 8.2–8.5 (naphthalene H), δ 4.2 (OCHCH) | |

| IR | 1680 cm (C=O), 1240 cm (C–O–C) |

Q. Table 2: Comparative Bioactivity of Structural Analogs

| Analog Substituents | Target (e.g., Enzyme X) | IC (μM) | Reference |

|---|---|---|---|

| 2,4-Diethoxy pyrimidine | Kinase Y | 0.45 | |

| 2-Methoxy-4-ethoxy | Kinase Y | 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.